(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
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Overview
Description
(1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound with a unique structure that includes a pyridyl group, a thioxo group, and a tetraazolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, including the formation of the tetraazolo ring and the incorporation of the pyridyl and thioxo groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of pyridyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is explored for its potential therapeutic applications. Its interactions with molecular targets may lead to the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s ability to bind to these targets is influenced by its unique structure, which allows for specific and high-affinity interactions .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE: shares similarities with other tetraazolo compounds, such as those containing different substituents on the pyridyl or thioxo groups.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11N5O3S |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
(1S,2S,5R)-2-(4-pyridin-3-yl-5-sulfanylidenetetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C12H11N5O3S/c18-9-4-8(10-6-19-11(9)20-10)17-12(21)16(14-15-17)7-2-1-3-13-5-7/h1-3,5,8,10-11H,4,6H2/t8-,10+,11+/m0/s1 |
InChI Key |
LIOJSDDZKFHIEH-JMJZKYOTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4 |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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